(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone

Hit-to-Lead Optimization Lipophilicity Medicinal Chemistry

(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone is a synthetic quinoline derivative featuring a 4-phenylsulfonyl substituent and a thiomorpholino-methanone group at position 3. It is listed within commercial screening libraries (e.g., ChemDiv compound ID E581-1490) as an achiral, drug-like small molecule with a molecular weight of 398.5 g/mol, logP of 2.56, and polar surface area of 55.24 Ų.

Molecular Formula C20H18N2O3S2
Molecular Weight 398.5
CAS No. 1111164-60-3
Cat. No. B2609219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone
CAS1111164-60-3
Molecular FormulaC20H18N2O3S2
Molecular Weight398.5
Structural Identifiers
SMILESC1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H18N2O3S2/c23-20(22-10-12-26-13-11-22)17-14-21-18-9-5-4-8-16(18)19(17)27(24,25)15-6-2-1-3-7-15/h1-9,14H,10-13H2
InChIKeyXVIPFHMBCHJAMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone (CAS 1111164-60-3) – Baseline Profile for Quinoline Sulfone Screening Candidates


(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone is a synthetic quinoline derivative featuring a 4-phenylsulfonyl substituent and a thiomorpholino-methanone group at position 3 [1]. It is listed within commercial screening libraries (e.g., ChemDiv compound ID E581-1490) as an achiral, drug-like small molecule with a molecular weight of 398.5 g/mol, logP of 2.56, and polar surface area of 55.24 Ų . The compound is proposed as a potential intermediate or building block for medicinal chemistry programs targeting enzyme inhibition or receptor modulation, though no peer-reviewed biological data for this specific molecule were identified [1].

Why Generic Quinoline Sulfones Cannot Substitute for (4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone in Focused Screening


Within the chemotype of 3-carbonyl-4-sulfonyl quinolines, both the sulfonyl aryl group and the carboxamide substituent dictate pharmacophoric fit, metabolic stability, and off-target liability. Even subtle modifications—such as replacing the unsubstituted phenylsulfonyl with a 3-fluorobenzene analog (e.g., ChemDiv E581-2239) or swapping thiomorpholine for morpholine—alter hydrogen-bonding capacity, lipophilicity (logP shifts of ~0.14 units have been observed between related analogs), and conformational flexibility of the thiomorpholine ring . These differences can lead to significant variations in target engagement and selectivity in biochemical assays, making direct substitution of the precise (4-(phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone structure impossible without re-optimizing the entire hit-to-lead cascade. The following quantitative evidence details the specific structural and physicochemical differentiators that inform procurement decisions.

Quantitative Differentiation Evidence for (4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone vs. Closest Commercial Analogs


Physicochemical Differentiation: logP and logD Comparison with the 3-Fluoro Analog

The target compound exhibits a logP/logD of 2.5551, compared to 2.6937 for the direct analog [4-(3-fluorobenzene-1-sulfonyl)quinolin-3-yl](thiomorpholin-4-yl)methanone (ChemDiv E581-2239), both measured at pH 7.4 . This 0.1386 log unit difference represents a meaningful shift in lipophilicity that can influence membrane permeability and non-specific binding in cellular assays.

Hit-to-Lead Optimization Lipophilicity Medicinal Chemistry

Polar Surface Area (PSA) Consistency and its Implication for Passive Permeability

The target compound's polar surface area is 55.24 Ų, identical to that of the 3-fluoro analog E581-2239 . This indicates that the thiomorpholine-carboxamide and sulfone motifs dominantly determine PSA, while the phenyl substituent variation does not alter this parameter. For procurement, this confirms that the compound maintains an optimal PSA for blood-brain barrier penetration (typically < 70 Ų for CNS drugs) while offering tunable lipophilicity independent of PSA.

ADME Oral Bioavailability Drug-like Properties

Hydrogen Bond Acceptor Count as a Common Pharmacophoric Feature

Both the target compound and the 3-fluoro analog possess 8 hydrogen bond acceptors, consistent with the conserved sulfone and amide carbonyl functionalities . This uniform HBA count ensures that any differential biological activity between these analogs stems from electronic or steric effects of the aryl substituent rather than from changes in hydrogen-bonding capacity.

Pharmacophore Modeling Ligand-based Design Structure-Activity Relationships

Priority Application Scenarios for (4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone Based on Demonstrated Differentiation


HTS Hit Expansion for Kinase or GPCR Targets Requiring Moderate Lipophilicity and CNS-Compliant PSA

The compound's calculated logD of 2.56 and PSA of 55.24 Ų situate it within the optimal range for CNS-active leads (PSA < 70 Ų, logD 1–3). Researchers pursuing kinase or GPCR targets where excessive lipophilicity is linked to promiscuity can use this compound as a more favorable alternative to the 3-fluoro analog (logD 2.69) while maintaining identical hydrogen-bonding capacity and PSA .

Negative Control or Selectivity Probe for Thiomorpholine-Containing Quinoline Libraries

Given that the thiomorpholine ring provides conformational flexibility not present in morpholine or piperazine analogs, this compound can serve as a matched molecular pair with other sulfonyl-quinoline analogs to deconvolute the contribution of the thiomorpholine carboxamide to target binding. Its distinct logP profile relative to the 3-fluoro analog (Δ = 0.14) makes it a useful tool for lipophilic efficiency (LipE) optimization studies .

Medicinal Chemistry Building Block for Divergent Synthesis

The benzenesulfonyl group at position 4 and the thiomorpholine-4-carbonyl at position 3 offer two orthogonal diversification points. The compound is available from commercial vendors in micromolar to milligram quantities, facilitating its use as a key intermediate in parallel synthesis campaigns targeting enzyme inhibition or receptor modulation .

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